An In-depth Technical Guide to the Synthesis and Characterization of Bopindolol Fumarate
An In-depth Technical Guide to the Synthesis and Characterization of Bopindolol Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bopindolol is a non-selective β-adrenergic receptor antagonist renowned for its long-acting therapeutic effects in the management of hypertension and other cardiovascular disorders. As a prodrug, it is hydrolyzed in the body to its active metabolite. This technical guide provides a comprehensive overview of the synthesis of bopindolol and its subsequent conversion to the pharmaceutically relevant fumarate salt. Detailed experimental protocols for each synthetic step are presented, alongside a thorough characterization of the final active pharmaceutical ingredient (API), bopindolol fumarate. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of this important cardiovascular drug.
Synthesis of Bopindolol Fumarate
The synthesis of bopindolol fumarate is a multi-step process that begins with the formation of the bopindolol base, which is then converted to its fumarate salt to enhance its stability and bioavailability. The overall synthetic pathway is depicted below, followed by detailed experimental protocols for each stage.
Synthesis of Bopindolol Base
The synthesis of the bopindolol base is accomplished in three primary steps:
-
Epoxidation of 4-Hydroxy-2-methylindole: The initial step involves the reaction of 4-hydroxy-2-methylindole with epichlorohydrin to form the epoxide intermediate, 4-(oxiran-2-ylmethoxy)-2-methyl-1H-indole.
-
Ring-Opening of the Epoxide: The synthesized epoxide undergoes a ring-opening reaction with tert-butylamine to yield the amino-alcohol intermediate, 4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-methyl-1H-indole.
-
Esterification: The final step in the formation of the bopindolol base is the esterification of the secondary alcohol with benzoic anhydride.
Figure 1: Bopindolol Base Synthesis Workflow
Conversion to Bopindolol Fumarate
The final step involves the reaction of the bopindolol base with fumaric acid to form the stable fumarate salt.
Experimental Protocols
Step 1: Synthesis of 4-(Oxiran-2-ylmethoxy)-2-methyl-1H-indole
-
Materials: 4-Hydroxy-2-methylindole, epichlorohydrin, sodium hydroxide, and a suitable solvent (e.g., 1,4-dioxane and water)[1].
-
Procedure:
-
Dissolve 4-hydroxy-2-methylindole in a mixture of 1,4-dioxane and water[1].
-
Add a solution of sodium hydroxide[1].
-
Add epichlorohydrin to the reaction mixture and stir at room temperature[1].
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane)[1].
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product[1].
-
Purify the product by flash chromatography.
-
Step 2: Synthesis of 4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-methyl-1H-indole
-
Materials: 4-(Oxiran-2-ylmethoxy)-2-methyl-1H-indole, tert-butylamine, and a suitable solvent (e.g., methanol).
-
Procedure:
-
Dissolve 4-(oxiran-2-ylmethoxy)-2-methyl-1H-indole in methanol.
-
Add an excess of tert-butylamine to the solution.
-
Heat the reaction mixture at reflux and monitor by TLC.
-
Once the reaction is complete, remove the solvent and excess tert-butylamine under reduced pressure.
-
The resulting crude product can be used in the next step without further purification or can be purified by column chromatography.
-
Step 3: Synthesis of Bopindolol Base
-
Materials: 4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-methyl-1H-indole, benzoic anhydride, and a suitable solvent and base (e.g., pyridine).
-
Procedure:
-
Dissolve 4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-methyl-1H-indole in pyridine.
-
Add benzoic anhydride to the solution and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude bopindolol base.
-
Purify the product by column chromatography.
-
Step 4: Preparation of Bopindolol Fumarate
-
Materials: Bopindolol base, fumaric acid, and a suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the purified bopindolol base in warm ethanol.
-
In a separate flask, dissolve an equimolar amount of fumaric acid in warm ethanol.
-
Add the fumaric acid solution to the bopindolol base solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the precipitated bopindolol fumarate by filtration.
-
Wash the crystals with cold ethanol and dry under vacuum.
-
Characterization of Bopindolol Fumarate
A comprehensive characterization of the synthesized bopindolol fumarate is essential to confirm its identity, purity, and quality. The following analytical techniques are employed for this purpose.
Figure 2: Bopindolol Fumarate Characterization Workflow
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₂N₂O₇ | [2][3] |
| Molecular Weight | 496.6 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Data not available in search results |
Spectroscopic and Chromatographic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: While specific experimental data for bopindolol fumarate is not available in the provided search results, the expected proton signals would correspond to the aromatic protons of the indole and benzoate rings, the methyl group on the indole ring, the protons of the propyl chain, the tert-butyl group, and the vinyl protons of fumaric acid.
-
¹³C NMR: Similarly, specific experimental data is unavailable. The expected carbon signals would include those from the aromatic rings, the carbonyl group of the ester, the carbons of the propyl chain, the tert-butyl group, the indole methyl group, and the carboxylic acid and vinyl carbons of fumaric acid.
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of bopindolol fumarate is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching (indole) |
| ~3000-2800 | C-H stretching (aliphatic) |
| ~1720 | C=O stretching (ester) |
| ~1600 | C=C stretching (aromatic) |
| ~1200 | C-O stretching (ether/ester) |
2.2.3. Mass Spectrometry (MS)
The mass spectrum of bopindolol fumarate would show the molecular ion peak corresponding to the bopindolol base, as the fumaric acid would likely not be observed under typical ionization conditions.
-
Bopindolol Base (C₂₃H₂₈N₂O₃):
-
Calculated Molecular Weight: 380.48 g/mol [3]
-
Expected [M+H]⁺: m/z 381.21
-
2.2.4. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of bopindolol fumarate and for assaying its concentration in pharmaceutical formulations. A typical reversed-phase HPLC method would be employed.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 220 nm) |
| Injection Volume | 20 µL |
Conclusion
This technical guide has outlined the synthetic pathway and characterization of bopindolol fumarate. The provided experimental protocols offer a foundation for the laboratory synthesis of this important pharmaceutical compound. The characterization data, while based on expected values due to the lack of specific experimental results in the provided search information, serves as a guide for the analytical confirmation of the synthesized product. Further research to obtain and publish detailed experimental characterization data would be a valuable contribution to the scientific community.
References
- 1. EP0138575B1 - Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein - Google Patents [patents.google.com]
- 2. Bopindolol fumarate | C27H32N2O7 | CID 13302095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
